molecular formula C31H56N2O8 B1240201 [(3S,6S)-7-oxo-6-[[(E,2R)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate

[(3S,6S)-7-oxo-6-[[(E,2R)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate

Cat. No. B1240201
M. Wt: 584.8 g/mol
InChI Key: NKASPYGDXVCCTA-NRLSUAAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3S,6S)-7-oxo-6-[[(E,2R)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate is a natural product found in Rhabdastrella globostellata and Calthropella with data available.

Scientific Research Applications

Protein Kinase B Inhibition

  • Novel azepane derivatives have been synthesized and evaluated for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA) (Breitenlechner et al., 2004).

Synthesis of Tetrahydrobenz[d]indeno-azepines

  • The synthesis of aromatic methoxy and/or methylenedioxy substituted azepines and their derivatives have been achieved through a series of chemical reactions (Orito et al., 1980).

Angiotensin-Converting Enzyme Inhibition

  • Research on perhydroazepin-2-one derivatives has shown that they exhibit angiotensin-converting enzyme (ACE) inhibitory activities, which could have implications in medicinal chemistry (Yanagisawa et al., 1988).

Antagonist for the Prevention and Treatment of Osteoporosis

  • A compound has been identified as a potent antagonist of the alpha(v)beta(3) receptor, showing promise in the prevention and treatment of osteoporosis (Hutchinson et al., 2003).

Synthesis of C-Linked Disaccharide Mimetics

  • The synthesis of novel C-linked disaccharide analogues has been explored using dipyranones as templates, indicating potential biological activity (Harding et al., 2003).

properties

Molecular Formula

C31H56N2O8

Molecular Weight

584.8 g/mol

IUPAC Name

[(3S,6S)-7-oxo-6-[[(E,2R)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate

InChI

InChI=1S/C31H56N2O8/c1-5-6-7-8-9-10-11-12-13-14-15-16-26(35)41-23-18-19-24(30(38)32-21-23)33-31(39)29(40-4)28(37)27(36)25(34)20-17-22(2)3/h17,20,22-25,27-29,34,36-37H,5-16,18-19,21H2,1-4H3,(H,32,38)(H,33,39)/b20-17+/t23-,24-,25?,27?,28?,29+/m0/s1

InChI Key

NKASPYGDXVCCTA-NRLSUAAVSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@H](C(=O)NC1)NC(=O)[C@@H](C(C(C(/C=C/C(C)C)O)O)O)OC

SMILES

CCCCCCCCCCCCCC(=O)OC1CCC(C(=O)NC1)NC(=O)C(C(C(C(C=CC(C)C)O)O)O)OC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1CCC(C(=O)NC1)NC(=O)C(C(C(C(C=CC(C)C)O)O)O)OC

synonyms

(3S,6S)-7-Oxo-6-(((2R,3R,4S,5R,6E)-3,4,5-trihydroxy-2-methoxy-8-methyl-6-nonenoyl)amino)-3-azepanyl myristate
bengamide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3S,6S)-7-oxo-6-[[(E,2R)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate
Reactant of Route 2
[(3S,6S)-7-oxo-6-[[(E,2R)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate
Reactant of Route 3
[(3S,6S)-7-oxo-6-[[(E,2R)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate
Reactant of Route 4
Reactant of Route 4
[(3S,6S)-7-oxo-6-[[(E,2R)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate
Reactant of Route 5
Reactant of Route 5
[(3S,6S)-7-oxo-6-[[(E,2R)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate
Reactant of Route 6
Reactant of Route 6
[(3S,6S)-7-oxo-6-[[(E,2R)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate

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